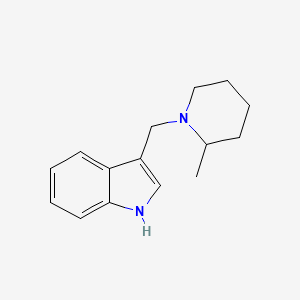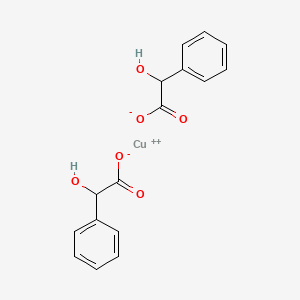
Copper mandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper mandelate can be synthesized through the reaction of copper(II) salts with mandelic acid in an aqueous solution. The general procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of mandelic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Copper mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: The compound can be reduced to copper(I) species under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield copper(II) oxide, while reduction can produce copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper mandelate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of copper mandelate involves the coordination of copper ions with the mandelate ligand. This coordination alters the electronic properties of the copper center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the copper center may activate molecular oxygen or other reactants, facilitating the desired transformation .
Comparación Con Compuestos Similares
Similar Compounds
Copper lactate: Similar to copper mandelate, copper lactate is a coordination compound formed with lactic acid.
Copper glycolate: This compound is formed with glycolic acid and shares similar properties and applications with this compound.
Uniqueness
This compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness makes this compound particularly effective in certain catalytic applications where other copper complexes may not perform as well .
Propiedades
Número CAS |
15731-16-5 |
|---|---|
Fórmula molecular |
C16H14CuO6 |
Peso molecular |
365.82 g/mol |
Nombre IUPAC |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
Clave InChI |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



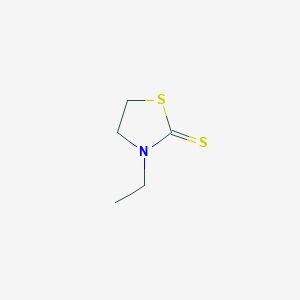
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
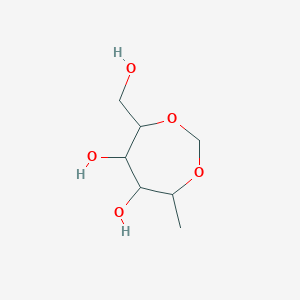

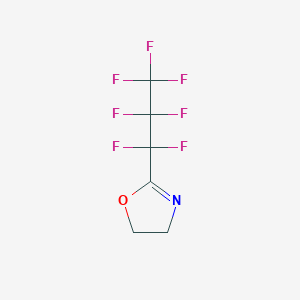
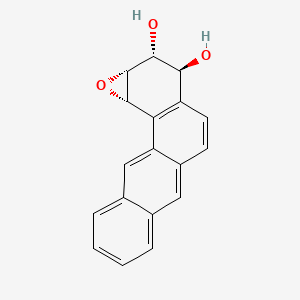
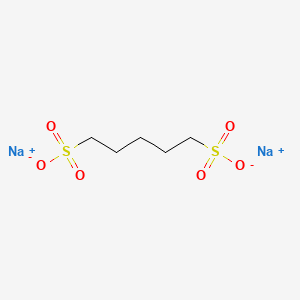
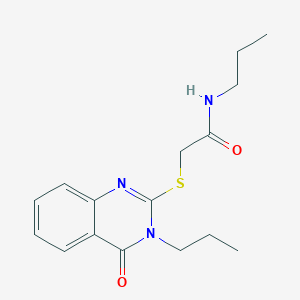
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
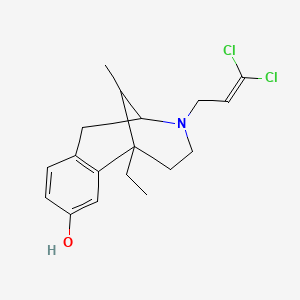
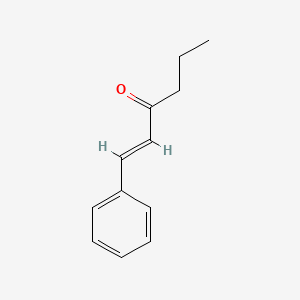
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
